4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide

Catalog No.
S2897067
CAS No.
338409-68-0
M.F
C13H7Cl2N3S2
M. Wt
340.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyr...

CAS Number

338409-68-0

Product Name

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide

IUPAC Name

4-(2,4-dichlorophenyl)-5-pyridin-2-ylsulfanylthiadiazole

Molecular Formula

C13H7Cl2N3S2

Molecular Weight

340.24

InChI

InChI=1S/C13H7Cl2N3S2/c14-8-4-5-9(10(15)7-8)12-13(20-18-17-12)19-11-3-1-2-6-16-11/h1-7H

InChI Key

UZOTWZNSAXLBNG-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl

Solubility

not available

Antifungal Agent for Crop Protection

Specific Scientific Field:

    Plant Pathology: or

Summary:

    4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide: has antifungal properties that make it a potential candidate for protecting crops against fungal diseases.

Experimental Procedures:
Results:

References:

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide is a complex organic compound featuring a thiadiazole ring substituted with a dichlorophenyl group and a pyridinyl sulfide moiety. The thiadiazole structure is a five-membered heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. The presence of the dichlorophenyl group enhances the compound's lipophilicity and potential interactions with biological targets, while the pyridinyl sulfide adds further reactivity and specificity in biological systems.

The chemical reactivity of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide is primarily attributed to the functional groups present in its structure. The thiadiazole ring can undergo various nucleophilic substitution reactions due to the presence of sulfur and nitrogen atoms. Additionally, the dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

For instance, when reacted with nucleophiles, the thiadiazole's sulfur atom can form new bonds, leading to derivatives that may exhibit enhanced biological activity. Similarly, the pyridinyl sulfide can engage in reactions typical for aromatic compounds, such as electrophilic substitutions or coordination with metal ions.

Compounds containing thiadiazole rings are recognized for their broad range of biological activities. Specifically, 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide has been studied for its potential anticancer properties. Research indicates that similar compounds demonstrate significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cellular proliferation .

Moreover, the unique structural features of this compound suggest that it may interact with specific biological targets such as enzymes or receptors involved in cancer progression. Its dichlorophenyl substituent may enhance its affinity for these targets due to increased hydrophobic interactions.

The synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide typically involves multi-step synthetic routes. A common method includes:

  • Formation of Thiadiazole: Starting from 2,4-dichlorophenyl isothiocyanate and hydrazine hydrate to form a hydrazinecarbothioamide intermediate.
  • Cyclization: The intermediate undergoes cyclization to form the thiadiazole ring.
  • Substitution Reaction: The thiadiazole derivative is then reacted with pyridine derivatives containing a suitable leaving group (such as bromine) to introduce the pyridinyl sulfide moiety.

This method allows for high yields and purity of the target compound while enabling further modifications if necessary .

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide has potential applications in:

  • Medicinal Chemistry: As an anticancer agent due to its cytotoxic properties.
  • Agricultural Chemistry: The thiadiazole framework is often explored for developing new pesticides or fungicides.
  • Material Science: Its unique electronic properties may be harnessed in developing novel materials or sensors.

Interaction studies using molecular docking simulations have indicated that compounds similar to 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide can effectively bind to target proteins involved in cancer pathways. These studies often reveal critical interactions such as hydrogen bonding and π-stacking that contribute to the compound's biological efficacy .

Additionally, experimental studies have shown that these compounds can inhibit key enzymes or receptors associated with tumor growth and metastasis.

Several compounds share structural similarities with 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
1-(4-Chlorophenyl)-1H-thiadiazoleThiadiazole ring with chlorophenylKnown for antifungal properties
5-(Phenyl)-1,3-thiadiazoleSubstituted thiadiazoleExhibits anti-inflammatory activity
2-PyridinyldisulfidePyridine with disulfide linkagePotential antioxidant properties

While these compounds share a common thiadiazole or pyridine framework, the specific substituents significantly influence their biological activities and applications. The presence of both a dichlorophenyl group and a pyridinyl sulfide in the target compound provides it with unique reactivity and biological profiles not found in simpler derivatives.

XLogP3

5

Dates

Modify: 2023-08-17

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